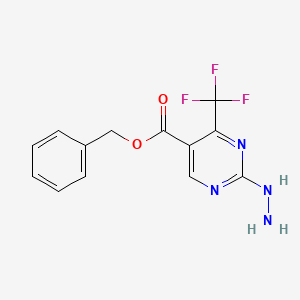

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound . It is a derivative of 2-Hydrazino-4-(trifluoromethyl)pyrimidine, which may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .

Molecular Structure Analysis

The molecular formula of “Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” is C13H11F3N4O2 . The molecular weight is 312.2472496 . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis

The melting point of the related compound “2-Hydrazino-4-(trifluoromethyl)pyrimidine” is 99-101°C . It has a density of 1.535g/cm3 . It is soluble in aqueous acid .Scientific Research Applications

Derivatization Reagent for Steroid Analysis

This compound serves as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum samples. The derivatization enhances the detection sensitivity of these steroids when analyzed using liquid chromatography-electrospray ionization-tandem mass spectrometry .

Synthesis of Organohydrazide Chelate Complexes

It is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium. These complexes have a metal-nitrogen-nitrogen linkage and are significant in the study of coordination chemistry and potential medical applications .

Preparation of Hydrazone Compounds

The compound is instrumental in preparing hydrazone derivatives, such as 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75). Hydrazone compounds have various applications, including as intermediates in organic synthesis and potential pharmacological activities .

Nuclear Medicine

The compound’s ability to form chelate complexes with metals like rhenium and technetium is relevant for nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging .

Safety and Hazards

Future Directions

The future directions for the study of “Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mechanism of Action

Target of Action

It’s known that 2-hydrazino-4-(trifluoromethyl)pyrimidine, a related compound, has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum samples . This suggests that the compound might interact with steroid hormones or their metabolic pathways.

Mode of Action

It’s known that pyrimidine derivatives can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Pharmacokinetics

The compound’s water solubility, which is an important factor influencing bioavailability, is reported to be soluble in aqueous acid .

Result of Action

Based on the known activities of related compounds, it’s plausible that the compound could have effects on cell proliferation, apoptosis, oxidative stress, or microbial growth .

properties

IUPAC Name |

benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c14-13(15,16)10-9(6-18-12(19-10)20-17)11(21)22-7-8-4-2-1-3-5-8/h1-6H,7,17H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNDBBXZIJINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

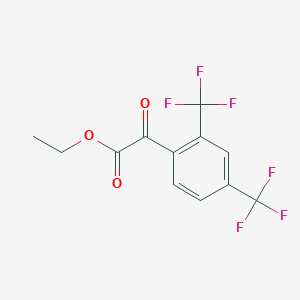

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)